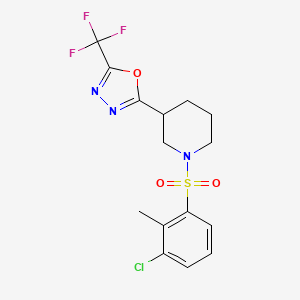

2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF3N3O3S/c1-9-11(16)5-2-6-12(9)26(23,24)22-7-3-4-10(8-22)13-20-21-14(25-13)15(17,18)19/h2,5-6,10H,3-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMYHQXWPMXSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 367.9 g/mol. The structure incorporates a piperidine ring and a sulfonamide group, which are significant in enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2097864-22-5 |

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In a study screening various compounds for anticancer activity at a concentration of M, derivatives similar to our compound displayed potent growth inhibition against several cancer cell lines, including those from CNS and renal cancers .

Case Study: Anticancer Efficacy

A comparative analysis revealed that compounds with similar structural features to this compound showed up to 96.86% growth inhibition against sensitive cell lines like SNB-75 (CNS cancer) and UO-31 (renal cancer) . This suggests a promising potential for further development as anticancer agents.

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria. For instance, derivatives tested against Salmonella typhi and Bacillus subtilis demonstrated moderate to strong activity .

Summary of Antimicrobial Studies

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains Tested | Weak to Moderate |

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and bacterial survival. Molecular docking studies have indicated potential binding interactions with key enzymes involved in fatty acid biosynthesis in bacteria .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

- Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds containing the oxadiazole moiety have been shown to induce apoptosis in glioblastoma cells, suggesting potential as anticancer agents .

- Antidiabetic Properties : In vivo studies using models such as Drosophila melanogaster have demonstrated that certain oxadiazole derivatives can effectively lower glucose levels, indicating their potential as anti-diabetic agents .

- Antibacterial and Antifungal Activities : The presence of sulfonamide and piperidine groups in the structure enhances its interaction with bacterial enzymes, leading to significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various oxadiazole derivatives against glioblastoma cell lines. The results showed that compounds similar to 2-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer properties .

Case Study 2: Antidiabetic Activity

In a model using genetically modified Drosophila, compounds were tested for their ability to manage glucose levels. Results indicated that specific derivatives not only lowered glucose but also improved overall metabolic health in the model organism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole (CAS 1171973-70-8)

- Key Differences: Position 5: Phenoxymethyl (-OCH₂Ph) instead of trifluoromethyl (-CF₃). Sulfonyl Group: 4-Chlorophenyl vs. 3-chloro-2-methylphenyl.

- Impact: The phenoxymethyl group may reduce metabolic stability compared to -CF₃ due to lower electron-withdrawing effects .

5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide

Variations in the Sulfonyl-Piperidine Moiety

2-[3-(4-Chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole

- Key Differences :

- Sulfonyl Group : Absent; replaced by a propan-3-one linker.

- Impact :

Piperidine-linked 1,3,4-oxadiazole derivatives with fluorobenzoisoxazolyl groups

Structural and Pharmacokinetic Comparisons

Table 1: Structural and Functional Comparison

Key Observations :

Research Findings and Implications

- Antibacterial Potential: Piperidine-linked oxadiazoles with halogenated aryl groups (e.g., fluorobenzoisoxazolyl) show promise against bacterial targets, suggesting the target compound’s -CF₃ and sulfonyl groups may synergize for enhanced activity .

- Enzyme Inhibition : Sulfanyl acetamide derivatives inhibit AChE and LOX, but the target compound’s -CF₃ group may redirect activity toward other enzymes (e.g., kinases or proteases) .

- Structural Flexibility : Saturation of the oxadiazole ring (e.g., dihydro-oxadiazoline derivatives) can alter bioactivity, but the target compound’s fully unsaturated ring may favor π-π stacking interactions in binding pockets .

Q & A

Basic: What are the common synthetic routes for preparing 2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole?

Answer:

The synthesis typically involves multi-step reactions:

Piperidine Sulfonylation : React 3-chloro-2-methylbenzenesulfonyl chloride with piperidin-3-yl intermediates under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide linkage .

Oxadiazole Formation : Cyclize the intermediate using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to construct the 1,3,4-oxadiazole ring .

Trifluoromethyl Introduction : Incorporate the trifluoromethyl group via nucleophilic substitution or coupling reactions with trifluoromethylating agents (e.g., CF₃Cu) .

Key optimization steps include refluxing in solvents like ethanol or DMF and purification via column chromatography .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton and carbon environments, particularly for sulfonyl, piperidine, and oxadiazole moieties .

- Mass Spectrometry (LC-MS/HRMS) : Verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute structural confirmation, as demonstrated in studies of analogous oxadiazole derivatives .

- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, S percentages .

Advanced: How can researchers optimize reaction yields for the sulfonylation step in the synthesis?

Answer:

- Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to minimize side reactions .

- Catalyst Optimization : Employ DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .

- Workup Strategies : Quench excess sulfonyl chloride with aqueous NaHCO₃ and extract with ethyl acetate to isolate the sulfonamide product efficiently .

Advanced: How can data contradictions in biological activity between structural analogs be resolved?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and compare bioactivity .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors) and validate with in vitro assays .

- ADME Analysis : Assess pharmacokinetic properties (e.g., solubility in buffer solutions with pH 6.5, as in ammonium acetate systems) to explain discrepancies in bioavailability .

Basic: What solvents and conditions are recommended for solubility testing of this compound?

Answer:

- Polar Solvents : DMSO or ethanol for initial dissolution, followed by dilution in aqueous buffers (e.g., phosphate-buffered saline) .

- pH-Dependent Solubility : Test in buffered solutions (pH 4–8) using ammonium acetate or citrate-phosphate systems to mimic physiological conditions .

- HPLC Analysis : Use C18 columns with acetonitrile/water gradients to quantify solubility and stability .

Advanced: What strategies mitigate byproduct formation during oxadiazole ring cyclization?

Answer:

- Reagent Stoichiometry : Use a 2:1 molar ratio of POCl₃ to hydrazide intermediates to drive cyclization to completion .

- Temperature Gradients : Start at 0°C, then gradually increase to 80°C to control exothermic side reactions .

- In Situ Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to terminate at optimal conversion .

Basic: How is the trifluoromethyl group’s electronic influence assessed in this compound?

Answer:

- Computational Methods : Perform DFT calculations (e.g., Gaussian 09) to analyze electron-withdrawing effects on the oxadiazole ring’s aromaticity .

- Spectroscopic Analysis : Compare ¹⁹F NMR chemical shifts with trifluoromethyl analogs to evaluate electronic environments .

Advanced: What in vitro models are suitable for evaluating its biological activity?

Answer:

- Enzyme Inhibition Assays : Target acetylcholinesterase or cytochrome P450 isoforms using fluorometric or colorimetric substrates .

- Cell-Based Assays : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT viability tests, ensuring DMSO concentrations <0.1% to avoid cytotoxicity .

- Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Answer:

- Molecular Dynamics (MD) Simulations : Predict conformational stability of sulfonyl-piperidine linkages in aqueous environments .

- Degradation Pathways : Use software like SPARTAN to model hydrolysis or oxidation susceptibility, guiding synthetic modifications (e.g., methyl group addition to the phenyl ring) .

Basic: What are the key structural analogs of this compound, and how do they differ in reactivity?

Answer:

- Analog 1 : Replace the trifluoromethyl group with a methyl group → Reduced electron-withdrawing effects and altered bioactivity .

- Analog 2 : Substitute sulfonyl with carbonyl → Increased hydrophilicity but decreased enzymatic stability .

- Analog 3 : Modify the piperidine ring to pyrrolidine → Altered steric interactions and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.